Tert-butyl 4-aminoisoindoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJOFDSGLKGPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733699 | |
| Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871013-98-8 | |
| Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate and an amine source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity starting materials and solvents is crucial to achieve high yields and purity of the final product. The reaction is monitored using techniques such as HPLC and NMR to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-aminoisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitroisoindoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-aminoisoindoline-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of isoindoline derivatives with biological targets.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of molecules that can interact with specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-aminoisoindoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
tert-Butyl 5-Aminoisoindoline-2-Carboxylate (CAS 264916-06-5)
- Structural Difference: The amino group is positioned at the 5th carbon of the isoindoline ring instead of the 4th position.
- The tert-butyl ester group maintains similar hydrophobicity, but the altered amino positioning may influence hydrogen-bonding patterns and crystal packing .
- Applications : Used in medicinal chemistry for modifying pharmacokinetic profiles due to its altered electronic environment .
tert-Butyl 4-Bromoisoindoline-2-Carboxylate (CAS 1036235-27-8)
- Structural Difference: A bromine atom replaces the amino group at the 4th position.
- Impact on Properties: Bromine introduces higher molecular weight (298.18 g/mol vs. ~250 g/mol for the amino analog) and greater electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl ester remains intact, ensuring solubility in organic solvents like dichloromethane and THF .
- Applications : Critical intermediate in synthesizing biaryl structures and functionalized heterocycles .
tert-Butyl 6-Formylindoline-1-Carboxylate (CAS 391668-75-0)
Physicochemical Properties and Reactivity
| Property | tert-Butyl 4-Amino- (CAS 871013-98-8) | tert-Butyl 5-Amino- (CAS 264916-06-5) | tert-Butyl 4-Bromo- (CAS 1036235-27-8) |
|---|---|---|---|
| Molecular Weight | ~250 g/mol (estimated) | ~250 g/mol (estimated) | 298.18 g/mol |
| Key Functional Groups | 4-Amino, tert-butyl ester | 5-Amino, tert-butyl ester | 4-Bromo, tert-butyl ester |
| Reactivity | Nucleophilic substitution, amidation | Nucleophilic substitution, amidation | Cross-coupling (e.g., Suzuki) |
| Hydrogen Bonding | Strong (NH₂ group) | Moderate (altered amino position) | Absent (Br is non-polar) |
| Solubility | Soluble in DCM, THF, DMF | Similar to 4-amino analog | Soluble in DCM, THF; less polar |
Biological Activity
Tert-butyl 4-aminoisoindoline-2-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features an isoindoline core that is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molar Mass | Approximately 234.3 g/mol |
| Unique Features | Amino group enhances reactivity and binding affinity |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the isoindoline structure can engage with hydrophobic pockets within these targets. This dual interaction mechanism may facilitate enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications in neurological disorders and cancer treatment.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have demonstrated that this compound shows efficacy against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against breast cancer and leukemia cell lines, exhibiting significant cytotoxic effects .
- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .
- Neurological Implications : Given its structural properties, it is being investigated for potential applications in treating neurological disorders, potentially acting as a modulator of neurotransmitter systems .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against a panel of human cancer cell lines. The results indicated that it inhibited cell proliferation significantly at concentrations as low as 10 µM, with IC50 values suggesting strong activity against specific types of cancer cells .
- Mechanistic Insights : Another research effort utilized molecular docking studies to elucidate the binding interactions between this compound and target enzymes involved in cancer metabolism. The findings highlighted favorable binding energies and interactions that support its role as an enzyme inhibitor .
- Inflammation Studies : In vitro studies involving macrophage cell lines showed that treatment with this compound reduced the production of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases .
Summary Table of Biological Activities
Q & A
Q. What are the recommended analytical methods for characterizing tert-butyl 4-aminoisoindoline-2-carboxylate purity and structural integrity?
To ensure accurate characterization, combine GC/MS for volatile impurity analysis and HPLC with UV/Vis detection for purity assessment. For structural confirmation, NMR spectroscopy (¹H and ¹³C) should be used to verify the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and the isoindoline backbone (aromatic protons at δ 6.5–7.5 ppm). Cross-validate with FT-IR to confirm carbonyl stretches (~1700 cm⁻¹ for the carboxylate) and amine N-H stretches (~3300 cm⁻¹). Always include a reference standard for comparative analysis .
Q. How should researchers handle and store this compound to prevent degradation?
Store the compound in amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the tert-butyl ester. For short-term use, desiccate at 4°C with silica gel. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as these can cleave the tert-butyl group or degrade the amine functionality. Pre-weigh aliquots to reduce repeated freeze-thaw cycles .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves:
Boc protection : React 4-aminoisoindoline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like DMAP.
Carboxylation : Introduce the carboxylate via coupling reagents (e.g., HATU/DIPEA) with tert-butyl chloroformate.
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data |
|---|---|---|---|
| 1 | Boc₂O, DMAP, DCM, RT | 85–90 | ¹H NMR: δ 1.45 (s, 9H, tert-butyl) |
| 2 | HATU, DIPEA, THF, 0°C→RT | 70–75 | ¹³C NMR: δ 165.5 (C=O) |
Characterize intermediates via TLC (Rf ~0.5 in EtOAc/hexane) and confirm final product purity by LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Contradictions often arise from rotamers (tert-butyl group rotation) or solvent effects . Use variable-temperature NMR (–50°C to 80°C) to coalesce split peaks. For ambiguous mass spectrometry peaks, apply tandem MS/MS with collision-induced dissociation (CID) to confirm fragmentation patterns. Cross-reference with DFT calculations (e.g., Gaussian software) to predict NMR shifts and validate experimental data .
Q. What strategies optimize the reaction mechanism for synthesizing this compound analogs?
Employ kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps. For example, if Boc deprotection is sluggish under acidic conditions, switch to TFA/DCM (1:4) at 0°C for controlled cleavage. Use DoE (Design of Experiments) to optimize parameters like temperature, solvent polarity, and catalyst loading. For sterically hindered derivatives, replace HATU with PyBOP to enhance coupling efficiency .
Q. How can computational modeling predict the biological interactions of this compound?
Leverage QSAR/QSPR models to correlate structural features (e.g., logP, polar surface area) with activity. Use molecular docking (AutoDock Vina) to simulate binding to targets like amine receptors or enzymes. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity (Kd). For metabolic stability, run CYP450 inhibition assays using human liver microsomes .
Q. What methodologies address stability challenges in this compound under physiological conditions?
Conduct accelerated stability studies :
- pH 1–12 buffers (37°C, 24–72 hrs) to assess hydrolysis.
- LC-MS to track degradation products (e.g., free amine or carboxylic acid).
| Condition | Degradation Pathway | Half-Life (hrs) | Major Byproduct |
|---|---|---|---|
| pH 2.0 | Ester hydrolysis | 4.2 | 4-Aminoisoindoline-2-carboxylic acid |
| pH 7.4 | Minimal degradation | >48 | N/A |
Stabilize formulations using cyclodextrin encapsulation or lyophilization .
Q. How should researchers design experiments to validate reproducibility in this compound synthesis?
Adhere to ICH Q2(R1) guidelines for analytical method validation. Include:
- System suitability tests (e.g., column efficiency, retention time reproducibility).
- Forced degradation studies (heat, light, oxidation) to establish specificity.
- Inter-laboratory comparisons with standardized protocols (e.g., fixed molar ratios, reaction times). Publish full experimental details, including NMR acquisition parameters (e.g., 500 MHz, CDCl₃) and chromatographic conditions (e.g., C18 column, 0.1% TFA in H₂O/ACN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
